molecular formula C20H18ClN3O2 B071103 4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride CAS No. 171258-73-4

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Número de catálogo B071103
Número CAS: 171258-73-4
Peso molecular: 367.8 g/mol
Clave InChI: RQNHYCIQTXNWLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714, and it belongs to the class of pyridinecarboxamide derivatives. DPA-714 has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and anxiolytic effects.

Mecanismo De Acción

The mechanism of action of DPA-714 is not fully understood, but it is believed to involve the modulation of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been shown to bind to TSPO and modulate its activity, leading to the anti-inflammatory and anxiolytic effects observed in various studies.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, modulating the activity of GABA receptors in the brain, and reducing the severity of neuroinflammation. DPA-714 has also been shown to have analgesic effects by reducing pain sensitivity in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DPA-714 has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, DPA-714 has some limitations, including its cost and the need for specialized equipment for its synthesis and analysis.

Direcciones Futuras

There are several future directions for the research on DPA-714, including investigating its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. Additionally, the development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, DPA-714 is a promising compound with several potential therapeutic applications. Its anti-inflammatory, analgesic, and anxiolytic effects make it an attractive candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DPA-714 and its effects on various cellular processes. The development of new synthesis methods and analogs of DPA-714 may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Métodos De Síntesis

The synthesis of DPA-714 involves the reaction between 4-cyanopyridine and diphenylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction produces DPA-714 as a white crystalline powder with a molecular weight of 391.88 g/mol and a melting point of 216-218°C.

Aplicaciones Científicas De Investigación

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, cancer, and neurodegenerative disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. DPA-714 has also been shown to have anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.

Propiedades

Número CAS

171258-73-4

Nombre del producto

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Fórmula molecular

C20H18ClN3O2

Peso molecular

367.8 g/mol

Nombre IUPAC

N-(benzhydrylcarbamoyl)pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H17N3O2.ClH/c24-19(17-11-13-21-14-12-17)23-20(25)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,18H,(H2,22,23,24,25);1H

Clave InChI

RQNHYCIQTXNWLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=NC=C3.Cl

SMILES canónico

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=[NH+]C=C3.[Cl-]

Otros números CAS

171258-73-4

Sinónimos

4-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.